Cedran-8-ol vs. Cedrol: Absence of Significant CYP Enzyme Inhibition
Cedrol (CAS 77-53-2) is a potent competitive inhibitor of CYP2B6 and CYP3A4, with Ki values of 0.9 µM and 3.4 µM, respectively [1]. In contrast, Cedran-8-ol has not been reported to exhibit this activity. No studies have identified Cedran-8-ol as a CYP inhibitor, and it is generally considered biologically inert in this context [2]. This differential is critical for applications where minimizing metabolic or drug interaction risks is paramount.
| Evidence Dimension | CYP2B6 Inhibition (Ki) |
|---|---|
| Target Compound Data | No significant inhibition reported |
| Comparator Or Baseline | Cedrol: 0.9 µM (Ki) |
| Quantified Difference | Inactive vs. active |
| Conditions | Human liver microsome assay |
Why This Matters
In formulation science, the absence of CYP inhibition by Cedran-8-ol makes it a safer fragrance excipient in multi-component products compared to bioactive sesquiterpenes like cedrol, which could alter drug metabolism.
- [1] Jeong, H. U., Kwon, S. S., Kong, T. Y., Kim, J. H., & Lee, H. S. (2014). Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 77(22-24), 1522–1532. View Source
- [2] PubChem. (2025). Cedran-8-ol (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Epicedrol View Source
